3-Amino-N-[(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-yl]-4-hydroxybenzamide
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Overview
Description
3-Amino-N-[(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-yl]-4-hydroxybenzamide is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-[(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-yl]-4-hydroxybenzamide typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-[(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-yl]-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-Amino-N-[(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-yl]-4-hydroxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-N-[(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-yl]-4-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl)methyl]arenesulfonamides
- (1S,2S,4R)-1,3,3-trimethylnorbornan-2-yl acetate
- Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1S-endo)-
Uniqueness
What sets 3-Amino-N-[(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-yl]-4-hydroxybenzamide apart from similar compounds is its specific substitution pattern and the presence of both amino and hydroxy functional groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
500557-04-0 |
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Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-amino-N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C13H17N3O2/c14-9-5-7(1-4-12(9)17)13(18)16-11-6-8-2-3-10(11)15-8/h1,4-5,8,10-11,15,17H,2-3,6,14H2,(H,16,18)/t8-,10+,11-/m1/s1 |
InChI Key |
LJSXLBOWXISZSL-DVVUODLYSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1N2)NC(=O)C3=CC(=C(C=C3)O)N |
Canonical SMILES |
C1CC2C(CC1N2)NC(=O)C3=CC(=C(C=C3)O)N |
Origin of Product |
United States |
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